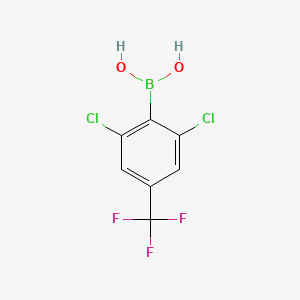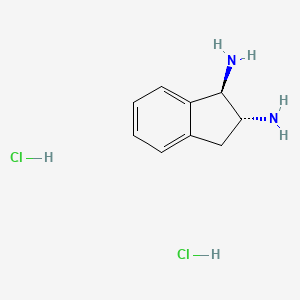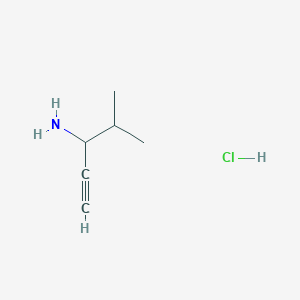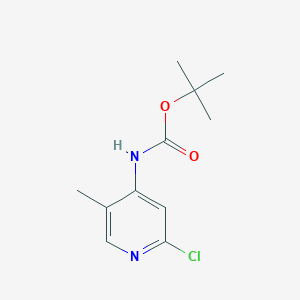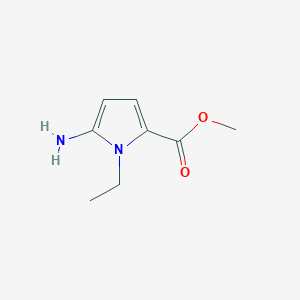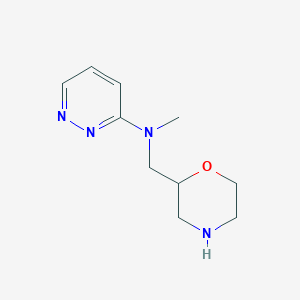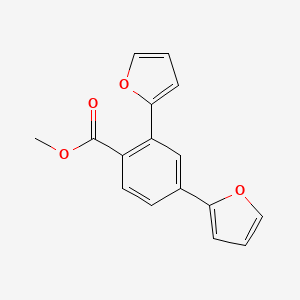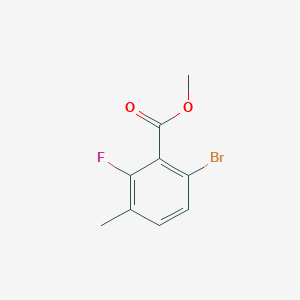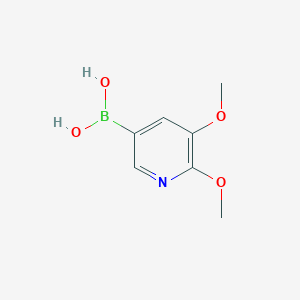
2,3-二甲氧基吡啶-5-硼酸
描述
2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester is a useful research chemical . It is also known as 2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
Pinacol boronic esters, such as 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester is represented by the formula C13H20BNO4 . For a more detailed analysis, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
Boronic acids and their derivatives are used in various chemical reactions. One of the most widely applied transition metal catalysed carbon–carbon bond forming reaction is the Suzuki–Miyaura (SM) coupling . This reaction involves the transmetalation of organoboron reagents to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester can be found in various chemical databases . These databases often include information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties.科学研究应用
Sensing Applications
Boronic acids, including 2,3-Dimethoxypyridine-5-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving cellular processes and interactions .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in proteomics research .
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to bind with certain compounds, enabling the separation of these compounds from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them potential candidates for drug development .
Catalysis
Organoboron compounds, including borinic acids, are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are used in numerous transversal fields including catalysis .
Materials Science
Boronic acids are also used in materials science . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Optoelectronics
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in optoelectronics materials . Their unique properties make them suitable for use in devices that deal with light, including light emission, transmission, and detection .
作用机制
Target of Action
The primary target of 2,3-Dimethoxypyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2,3-Dimethoxypyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2,3-Dimethoxypyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 2,3-Dimethoxypyridine-5-boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Action Environment
The action of 2,3-Dimethoxypyridine-5-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are typically mild and tolerant of various functional groups . The stability and environmental benignity of the organoboron reagent also play a role in the efficacy and stability of the compound .
安全和危害
Safety data sheets provide information on the potential hazards of chemicals. For example, the safety data sheet for a similar compound, 2,6-Dimethoxypyridine-3-boronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle such chemicals with appropriate protective equipment and in a well-ventilated area .
未来方向
The future directions of research on 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester and similar compounds could involve further exploration of their synthesis, reactivity, and applications in various fields. For instance, borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Further advances in the synthesis of these compounds could expand their potential applications .
属性
IUPAC Name |
(5,6-dimethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHLSYUKVVFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
